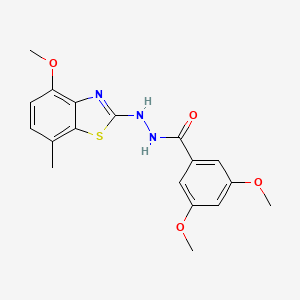

3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide, also known as DMABN, is a compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Characterization

- A study by Vijaya Raj et al. (2007) involved the synthesis and characterization of benzohydrazide derivatives, including those with structures related to 3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide. These compounds were analyzed using analytical and spectral analyses, which is crucial for understanding their chemical properties (Vijaya Raj et al., 2007).

Antimicrobial and Antifungal Applications

- Benzothiazoles, including compounds structurally similar to this compound, have been reported to possess potent antimicrobial properties. Abbas et al. (2014) demonstrated that benzothiazole derivatives exhibit significant antimicrobial activity, indicating potential applications in combating bacterial and fungal infections (Abbas et al., 2014).

Anti-Inflammatory Applications

- The compound's potential in anti-inflammatory applications was explored by Rathi et al. (2013), who synthesized benzothiazol-2-ylamino derivatives and evaluated their in-vitro anti-inflammatory activity. Their findings suggest that certain functional groups in these derivatives exhibit significant anti-inflammatory properties (Rathi et al., 2013).

Potential in Cancer Treatment

- Related compounds have also shown promise in cancer treatment. For example, Brandes et al. (2020) synthesized derivatives from 3,5-dimethoxy-benzaldehyde, demonstrating cytotoxicity against human tumor cell lines, suggesting potential applications in cancer therapy (Brandes et al., 2020).

Photochemical Applications

- Pişkin et al. (2020) researched the photochemical properties of benzothiazole derivatives, highlighting their potential use in photodynamic therapy for cancer treatment. These derivatives exhibit high singlet oxygen quantum yield, essential for effective photodynamic therapy (Pişkin et al., 2020).

Synthesis of Other Medicinal Compounds

- The synthesis of related compounds can lead to the development of various medicinal agents. For instance, Abdelgawad et al. (2020) synthesized novel benzodifuranyl and other derivatives from similar starting materials, revealing their potential as analgesic and anti-inflammatory agents (Abdelgawad et al., 2020).

Environmental and Industrial Applications

- Additionally, compounds like this compound might have applications in environmental and industrial processes. For example, research by Donnelly and Dagley (1980) on the oxidation of similar compounds by Pseudomonas putida suggests potential uses in bioremediation and organic synthesis (Donnelly & Dagley, 1980).

Mechanism of Action

Mode of Action

It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

It is likely that the compound has some effect on cellular processes, which could potentially lead to changes in cell function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body. The specific environmental factors that influence the action of this compound are currently unknown .

properties

IUPAC Name |

3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-10-5-6-14(25-4)15-16(10)26-18(19-15)21-20-17(22)11-7-12(23-2)9-13(8-11)24-3/h5-9H,1-4H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQUBEYVYJACKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B3016587.png)

![Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3016589.png)

![4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide](/img/structure/B3016591.png)

![Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3016592.png)

![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3016595.png)

![2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B3016597.png)

![Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B3016598.png)

![3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3016600.png)

![1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B3016604.png)

![3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016608.png)